molecular formula C9H6F2O2 B2847955 6,8-Difluoro-3,4-dihydroisochromen-1-one CAS No. 1823366-03-5

6,8-Difluoro-3,4-dihydroisochromen-1-one

Cat. No. B2847955
CAS RN: 1823366-03-5
M. Wt: 184.142
InChI Key: OCLDUDQQXVIORV-UHFFFAOYSA-N
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Description

6,8-Difluoro-3,4-dihydroisochromen-1-one is a chemical compound with the molecular formula C10H8F2O . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 3,4-dihydroisochromen-1-one compounds, which includes this compound, involves a multi-step process . The process includes the treatment of homophthalic acid with acid chlorides, followed by a series of reactions involving various reagents such as hydroxylamine hydrochloride, sodium acetate, triethylamine, and trifluoroacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of homophthalic acid with acid chlorides, followed by reactions with various reagents such as hydroxylamine hydrochloride, sodium acetate, triethylamine, and trifluoroacetic acid .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 182.17 . The compound is sealed in dry conditions for storage .

Safety and Hazards

The safety information available indicates that 6,8-Difluoro-3,4-dihydroisochromen-1-one may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

6,8-difluoro-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-6-3-5-1-2-13-9(12)8(5)7(11)4-6/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLDUDQQXVIORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=C(C=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823366-03-5
Record name 6,8-difluoro-3,4-dihydro-1H-2-benzopyran-1-one
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